Cas no 15359-97-4 (Benzene,1-(1,1-dimethylethoxy)-3-methyl-)

Benzene,1-(1,1-dimethylethoxy)-3-methyl- is a tert-butoxy-substituted aromatic compound featuring a methyl group at the meta position. This structure imparts steric hindrance and electron-donating properties, making it useful as an intermediate in organic synthesis, particularly in the preparation of specialty chemicals and fine pharmaceuticals. The tert-butoxy group enhances stability under acidic conditions, while the methyl substitution offers selectivity in electrophilic aromatic substitution reactions. Its high purity and well-defined reactivity profile make it a reliable reagent for controlled functionalization of aromatic systems. Suitable for use in research and industrial applications requiring precise molecular modifications.
Benzene,1-(1,1-dimethylethoxy)-3-methyl- structure
15359-97-4 structure
Product Name:Benzene,1-(1,1-dimethylethoxy)-3-methyl-
CAS No:15359-97-4
MF:C11H16O
MW:164.244143486023
MDL:MFCD03425269
CID:120934
PubChem ID:572705
Update Time:2025-06-08

Benzene,1-(1,1-dimethylethoxy)-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-(1,1-dimethylethoxy)-3-methyl-
    • 1-methyl-3-[(2-methylpropan-2-yl)oxy]benzene
    • 3-T-BUTOXYTOLUENE
    • Ether,tert-butyl m-tolyl
    • meta-tert-butoxytoluene
    • m-Kresyl-t-butyl-ether
    • tert-butyl 3-methylphenyl ether
    • tert-butyl-m-cresol ether
    • tert-butyl-m-tolyl ether
    • tert-Butyl-m-tolyl-aether
    • tert-Butyl m-tolyl ether
    • 3-Methyl-1-tert-butoxybenzene
    • 1-tert-Butoxy-3-methylbenzene
    • 1-Methyl-3-tert-butoxybenzene
    • 1-tert-Butoxy-3-methylbenzene #
    • AKOS006276980
    • 1-(tert-butoxy)-3-methylbenzene
    • tert-Butyl 3-tolylether
    • Benzene, 1-(1,1-dimethylethoxy)-3-methyl-
    • SCHEMBL7386225
    • DTXSID60341385
    • XPILIICSUJKOEA-UHFFFAOYSA-N
    • 15359-97-4
    • Ether, tert-butyl m-tolyl
    • SY040395
    • MFCD03425269
    • m-tert-Butoxytoluene
    • MDL: MFCD03425269
    • Inchi: 1S/C11H16O/c1-9-6-5-7-10(8-9)12-11(2,3)4/h5-8H,1-4H3
    • InChI Key: XPILIICSUJKOEA-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C)C=1)C(C)(C)C

Computed Properties

  • Exact Mass: 164.12000
  • Monoisotopic Mass: 164.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 3.17230

Benzene,1-(1,1-dimethylethoxy)-3-methyl- Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Benzene,1-(1,1-dimethylethoxy)-3-methyl- Pricemore >>

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Benzene,1-(1,1-dimethylethoxy)-3-methyl- Production Method

Additional information on Benzene,1-(1,1-dimethylethoxy)-3-methyl-

Recent Advances in the Study of Benzene,1-(1,1-dimethylethoxy)-3-methyl- (CAS: 15359-97-4) and Its Applications in Chemical Biology and Medicine

Benzene,1-(1,1-dimethylethoxy)-3-methyl- (CAS: 15359-97-4) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its tert-butoxy and methyl substituents on a benzene ring, has been explored for its unique chemical properties and biological activities. Recent studies have focused on its synthesis, reactivity, and potential as a building block for more complex molecules in drug discovery and development.

One of the key areas of research involving Benzene,1-(1,1-dimethylethoxy)-3-methyl- is its role as an intermediate in the synthesis of bioactive compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the preparation of novel kinase inhibitors, which are critical in targeting cancer pathways. The study highlighted the compound's stability under various reaction conditions, making it a versatile scaffold for further functionalization. Additionally, its tert-butoxy group was found to enhance the solubility of derived compounds, addressing a common challenge in drug formulation.

Another significant advancement was reported in a 2024 paper in ACS Chemical Biology, where researchers investigated the compound's interactions with biological macromolecules. Using nuclear magnetic resonance (NMR) spectroscopy and molecular docking simulations, the team identified potential binding sites for Benzene,1-(1,1-dimethylethoxy)-3-methyl- on certain protein targets. These findings suggest its potential as a lead compound for the development of small-molecule modulators of protein function, particularly in the context of neurodegenerative diseases.

In addition to its pharmaceutical applications, Benzene,1-(1,1-dimethylethoxy)-3-methyl- has also been studied for its role in chemical biology. A recent study in Angewandte Chemie explored its use as a photoaffinity labeling agent, enabling the covalent tagging of biomolecules for proteomic studies. The compound's ability to form stable adducts under UV irradiation makes it a valuable tool for mapping protein-ligand interactions, which is crucial for understanding drug mechanisms and identifying new therapeutic targets.

Despite these promising developments, challenges remain in the broader application of Benzene,1-(1,1-dimethylethoxy)-3-methyl-. For instance, its metabolic stability and toxicity profile require further investigation to ensure its suitability for in vivo studies. Recent work published in Chemical Research in Toxicology (2024) has begun addressing these concerns by evaluating the compound's pharmacokinetic properties and potential off-target effects. Preliminary results indicate that while the compound exhibits favorable stability in vitro, modifications may be necessary to optimize its bioavailability and reduce toxicity.

In conclusion, Benzene,1-(1,1-dimethylethoxy)-3-methyl- (CAS: 15359-97-4) represents a promising chemical entity with diverse applications in drug discovery and chemical biology. Recent studies have elucidated its synthetic utility, biological interactions, and potential as a tool compound, paving the way for future research. Continued exploration of its properties and optimization of its derivatives will likely yield significant contributions to the field of chemical biology and medicine.

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